molecular formula C7H3Cl3O2 B8761786 3,4-Dichlorophenyl chloroformate

3,4-Dichlorophenyl chloroformate

Cat. No. B8761786
M. Wt: 225.5 g/mol
InChI Key: ZDTLCBPNKGXDMA-UHFFFAOYSA-N
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Patent
US07906645B2

Procedure details

3,4-Dichlorophenol (2.35 g) was dissolved in anhydrous dichloromethane (50 ml) at room temperature under an atmosphere of argon. The mixture was cooled to −30° C. and diphosgene (3.92 g) and N,N-Diisopropylethylamine (2.51 ml) were added slowly in the order specified. The resulting solution was then stirred at 0° C. for 3 hours, then at room temperature for 18 hours and finally at reflux for 2 hours. The solution volume was measured and used accordingly.
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.92 g
Type
reactant
Reaction Step Two
Quantity
2.51 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[CH:6][C:7]=1[Cl:8].O=C(Cl)[O:12][C:13](Cl)(Cl)[Cl:14].C(N(CC)C(C)C)(C)C>ClCCl>[Cl:14][C:13]([O:9][C:4]1[CH:5]=[CH:6][C:7]([Cl:8])=[C:2]([Cl:1])[CH:3]=1)=[O:12]

Inputs

Step One
Name
Quantity
2.35 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)O
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
3.92 g
Type
reactant
Smiles
O=C(OC(Cl)(Cl)Cl)Cl
Name
Quantity
2.51 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
The resulting solution was then stirred at 0° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
finally at reflux for 2 hours
Duration
2 h

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
ClC(=O)OC1=CC(=C(C=C1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.